![molecular formula C19H17F3N2O3 B2780787 3-(苯并[d][1,3]二氧杂环-5-基)-N-(2-(三氟甲基)苯基)吡咯啉-1-羧酰胺 CAS No. 2034563-84-1](/img/structure/B2780787.png)

3-(苯并[d][1,3]二氧杂环-5-基)-N-(2-(三氟甲基)苯基)吡咯啉-1-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

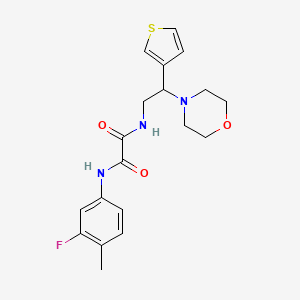

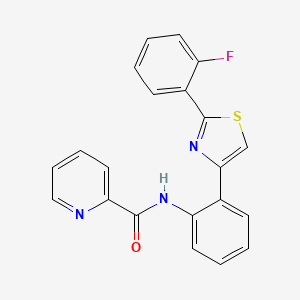

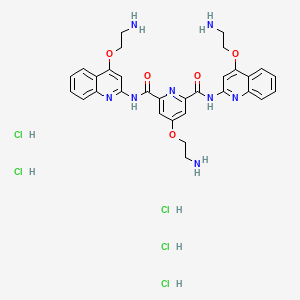

The compound is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a benzo[d][1,3]dioxol-5-yl group, which is a type of aromatic ether, and a trifluoromethyl group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring, the benzo[d][1,3]dioxol-5-yl group, and the trifluoromethyl group would all contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could potentially make the compound more lipophilic, while the nitrogen in the pyrrolidine ring could potentially form hydrogen bonds .科学研究应用

Luminescent Properties and Stimuli-Responsive Behavior

Compounds with structural features similar to the one mentioned have been synthesized and studied for their luminescent properties and stimuli-responsive behavior. For instance, certain derivatives exhibit luminescence in both solution and solid state, forming nano-aggregates with enhanced emission (AEE) in aqueous solutions. These compounds also demonstrate mechanochromic properties, displaying multi-stimuli response to environmental changes, such as solvent polarity, mechanical force, and temperature (Srivastava et al., 2017).

Antioxidant Activity

Research into pyrrolidine derivatives has shown that some compounds possess potent antioxidant activities, comparable or superior to well-known antioxidants like ascorbic acid. The antioxidant efficacy of these compounds was evaluated using radical scavenging methods and reducing power assays, highlighting the potential for developing novel antioxidant agents (Tumosienė et al., 2019).

Inhibitory Effects on Soluble Epoxide Hydrolase

Some pyrrolidine carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in various physiological processes and diseases. These inhibitors were discovered through high-throughput screening and optimized for potency and selectivity, providing useful tool compounds for in vivo investigations of sEH's role in disease models (Thalji et al., 2013).

Synthesis Methods and Chemical Reactivity

Research has also focused on the synthesis of structurally related compounds through efficient and novel methods. These studies often explore the chemical reactivity of such compounds under various conditions, providing insights into their potential applications in synthetic chemistry and material science. For example, one study described a convenient method for converting a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group, a reaction applicable to the preparation of potential antifungal products (Oudir et al., 2006).

Thermostability and Luminescence Studies

Carboxylate-assisted acylamide metal–organic frameworks related to the queried compound have been synthesized and analyzed for their structural characteristics, thermostability, and luminescence properties. These studies contribute to the understanding of the material's properties and potential applications in sensing, imaging, and electronics (Sun et al., 2012).

作用机制

安全和危害

属性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3/c20-19(21,22)14-3-1-2-4-15(14)23-18(25)24-8-7-13(10-24)12-5-6-16-17(9-12)27-11-26-16/h1-6,9,13H,7-8,10-11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYCZWNJVAUVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2780712.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2780713.png)

![4-(isopropylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2780715.png)

![N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2780716.png)

![2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2780723.png)